2-(1-adamantyl)-3-methylquinoxaline
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Overview
Description
2-(1-Adamantyl)-3-methylquinoxaline is an organic compound that features a unique structure combining an adamantane moiety with a quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-adamantyl)-3-methylquinoxaline typically involves the reaction of 1-adamantylamine with 2,3-dichloroquinoxaline under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 1-adamantylamine attacks the electrophilic carbon atoms of the dichloroquinoxaline, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Adamantyl)-3-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride can be employed.
Substitution: Halogenation reagents, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Adamantyl)-3-methylquinoxaline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and rigidity.
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-3-methylquinoxaline involves its interaction with specific molecular targets. The adamantane moiety enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The quinoxaline ring can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
2-(1-Adamantyl)-quinoxaline: Lacks the methyl group at the 3-position.
3-Methylquinoxaline: Lacks the adamantane moiety.
1-Adamantylamine: Lacks the quinoxaline ring.
Uniqueness: 2-(1-Adamantyl)-3-methylquinoxaline is unique due to the combination of the adamantane moiety and the quinoxaline ring. This structural feature imparts distinct physicochemical properties, such as increased lipophilicity and rigidity, which can enhance its biological activity and stability compared to similar compounds.
Properties
IUPAC Name |
2-(1-adamantyl)-3-methylquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-12-18(21-17-5-3-2-4-16(17)20-12)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTZORDCKBABGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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